molecular formula C23H25FN2O2 B13414478 (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide

(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide

Cat. No.: B13414478
M. Wt: 380.5 g/mol
InChI Key: IDFFOPPWSLCCAA-SOGBHIHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by its complex structure, which includes a cyclopropylmethyl group, a benzo[1,4]oxazine ring, and a fluoro-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide typically involves multiple steps:

    Formation of the Benzo[1,4]oxazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: This step may involve a substitution reaction where a cyclopropylmethyl halide reacts with the benzo[1,4]oxazine intermediate.

    Attachment of the Fluoro-Phenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with an acrylamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[1,4]oxazine ring.

    Reduction: Reduction reactions can occur at the acrylamide moiety or the fluoro-phenyl group.

    Substitution: The cyclopropylmethyl group and the fluoro-phenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions and protein binding.

Medicine

    Drug Development:

Industry

    Polymer Science: Used in the synthesis of specialized polymers with desired mechanical and chemical properties.

Mechanism of Action

The mechanism by which (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-phenylacrylamide: Lacks the fluoro group.

    N-[1-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide: Lacks the cyclopropylmethyl group.

Uniqueness

The presence of the cyclopropylmethyl group and the fluoro-phenyl group in (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C23H25FN2O2

Molecular Weight

380.5 g/mol

IUPAC Name

(E)-N-[(1S)-1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C23H25FN2O2/c1-16(25-23(27)11-9-18-4-2-3-5-20(18)24)19-8-10-22-21(14-19)26(12-13-28-22)15-17-6-7-17/h2-5,8-11,14,16-17H,6-7,12-13,15H2,1H3,(H,25,27)/b11-9+/t16-/m0/s1

InChI Key

IDFFOPPWSLCCAA-SOGBHIHOSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCN2CC3CC3)NC(=O)/C=C/C4=CC=CC=C4F

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCN2CC3CC3)NC(=O)C=CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.